molecular formula C17H17N3O4 B7177679 N-(1-benzofuran-3-ylmethyl)-1-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide

N-(1-benzofuran-3-ylmethyl)-1-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide

Cat. No.: B7177679
M. Wt: 327.33 g/mol
InChI Key: IFZZGNUUXIAGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzofuran-3-ylmethyl)-1-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran moiety, a methoxyethyl group, and a pyridazine ring, making it a subject of study for its chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(1-benzofuran-3-ylmethyl)-1-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-23-9-8-20-16(21)7-6-14(19-20)17(22)18-10-12-11-24-15-5-3-2-4-13(12)15/h2-7,11H,8-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZZGNUUXIAGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=CC(=N1)C(=O)NCC2=COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-3-ylmethyl)-1-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, followed by the introduction of the methoxyethyl group and the formation of the pyridazine ring. Key steps may include:

    Formation of Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Introduction of Methoxyethyl Group: This step often involves nucleophilic substitution reactions using methoxyethyl halides.

    Formation of Pyridazine Ring: This can be accomplished through condensation reactions involving hydrazine derivatives and diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-3-ylmethyl)-1-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzofuran-3-ylmethyl)-1-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: The compound may be used in the synthesis of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-benzofuran-3-ylmethyl)-1-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.

    Pathways: Biological pathways that are affected by the compound’s activity, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzofuran-3-ylmethyl)-1-(2-hydroxyethyl)-6-oxopyridazine-3-carboxamide
  • N-(1-benzofuran-3-ylmethyl)-1-(2-ethoxyethyl)-6-oxopyridazine-3-carboxamide

Uniqueness

N-(1-benzofuran-3-ylmethyl)-1-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable subject of study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.